
Bupranolol
Descripción general
Descripción
Bupranolol es un bloqueador beta no selectivo con una fórmula química de C14H22ClNO2 . Es estructuralmente similar al propranolol y se utiliza principalmente para controlar la hipertensión, la taquicardia y el glaucoma . This compound no posee actividad simpaticomimética intrínseca pero tiene fuertes propiedades estabilizadoras de membrana .
Mecanismo De Acción
Bupranolol ejerce sus efectos inhibiendo competitivamente la unión de neurotransmisores simpaticomiméticos como las catecolaminas a los receptores beta-adrenérgicos en el corazón. Esta inhibición reduce la estimulación simpática, lo que lleva a una disminución de la frecuencia cardíaca en reposo, el gasto cardíaco, la presión arterial sistólica y diastólica, y la hipotensión ortostática refleja . Los principales objetivos moleculares son los receptores adrenérgicos beta-1, beta-2 y beta-3 .
Compuestos Similares:
Propranolol: Similar en estructura y función, pero difiere en sus propiedades farmacocinéticas y afinidades específicas de los receptores.
Metoprolol: Otro bloqueador beta-1 selectivo utilizado principalmente para afecciones cardiovasculares.
Singularidad de this compound: La falta de actividad simpaticomimética intrínseca de this compound y sus fuertes propiedades estabilizadoras de membrana lo hacen único entre los bloqueadores beta. Su rápida absorción y su extenso metabolismo de primer paso también lo distinguen de otros compuestos de su clase .
Análisis Bioquímico
Biochemical Properties
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation . This interaction results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Cellular Effects
The cellular effects of this compound are primarily due to its action as a nonselective beta-blocker. By competing with catecholamines for binding at beta-adrenergic receptors in the heart, it inhibits sympathetic stimulation . This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Molecular Mechanism
The molecular mechanism of this compound involves its competition with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart . This inhibits sympathetic stimulation, leading to a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Temporal Effects in Laboratory Settings
This compound is quickly and completely absorbed from the gut . Over 90% undergoes first-pass metabolism . This compound has a plasma half-life of about two to four hours, with levels never reaching 1 μg/L in therapeutic doses . The main metabolite is carboxythis compound .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism . Over 90% of the drug is metabolized, with the main metabolite being carboxythis compound . This metabolite is eliminated renally within 24 hours .
Transport and Distribution
This compound is quickly and completely absorbed from the gut, with less than 10% oral bioavailability . It is not currently known how this compound is transported and distributed within cells and tissues.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Bupranolol se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2-cloro-5-metilfenol con epiclorhidrina para formar un intermedio de epóxido. Este intermedio luego se hace reaccionar con tert-butilamina para producir this compound .
Métodos de Producción Industrial: En entornos industriales, la síntesis de this compound implica la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para maximizar el rendimiento y la pureza. El proceso normalmente incluye pasos como la purificación mediante recristalización y técnicas cromatográficas .
Tipos de Reacciones:
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.
Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, especialmente involucrando el grupo cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos Principales:
Carboxithis compound: Formado a través de la oxidación del grupo metilo en el anillo de benceno.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Bupranolol operates primarily as a competitive antagonist at beta-1, beta-2, and beta-3 adrenergic receptors. Its mechanism involves blocking the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure. This makes it useful in managing conditions such as hypertension and tachycardia .
Clinical Applications
- Hypertension Management
- Glaucoma Treatment
-
Pain Management
- Recent studies have indicated that the S-enantiomer of this compound exhibits superior antinociceptive properties compared to other beta-blockers. It has been shown to effectively manage pain in mouse models without significant side effects, suggesting a potential role in treating chronic pain conditions .
- Local Anesthesia
- Platelet Function Modulation
Comparative Efficacy
A comparative analysis of this compound and propranolol reveals that this compound exhibits greater efficacy in certain applications:
Application | This compound Efficacy | Propranolol Efficacy |
---|---|---|
Platelet Aggregation | 2.8-3.3 times more effective | Baseline effectiveness |
Pain Management | Superior antinociceptive effect | Moderate effect |
Local Anesthesia | Significant reduction in sensitivity | Less effective |
Case Studies and Research Findings
- Transdermal Delivery Systems
- Antinociceptive Studies
- Cardiovascular Effects
Comparación Con Compuestos Similares
Propranolol: Similar in structure and function but differs in its pharmacokinetic properties and specific receptor affinities.
Atenolol: A selective beta-1 blocker with different clinical applications and side effect profiles.
Metoprolol: Another selective beta-1 blocker used primarily for cardiovascular conditions.
Uniqueness of Bupranolol: this compound’s lack of intrinsic sympathomimetic activity and strong membrane-stabilizing properties make it unique among beta blockers. Its rapid absorption and extensive first-pass metabolism also distinguish it from other compounds in its class .
Actividad Biológica
Bupranolol is a nonselective beta-blocker that exhibits a range of biological activities, particularly in cardiovascular and pain management contexts. This article aims to provide a comprehensive overview of its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
This compound functions primarily as a competitive antagonist at beta-adrenergic receptors (β-ARs), which include β1, β2, and β3 subtypes. By blocking these receptors, this compound inhibits the effects of catecholamines (such as epinephrine and norepinephrine), leading to decreased heart rate, cardiac output, and blood pressure. This mechanism is crucial in managing conditions such as hypertension and anxiety.
- Beta-adrenergic receptor binding : this compound has been shown to bind effectively to all three β-AR subtypes, with a notable affinity for β1 and β2 receptors. This binding profile contributes to its cardiovascular effects and potential analgesic properties .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed from the gastrointestinal tract but exhibits low oral bioavailability (approximately 10%).
- Metabolism : Undergoes extensive first-pass metabolism, primarily yielding carboxythis compound as the main metabolite.
- Elimination : The drug is predominantly eliminated via renal pathways, with a half-life ranging from 2 to 4 hours .
Antinociceptive Properties
Recent studies have highlighted the potential of this compound, particularly its S-enantiomer, as an effective antinociceptive agent. In mouse models of inflammatory and chronic pain, S-bupranolol demonstrated superior efficacy compared to propranolol. Key findings include:
- Binding Properties : S-bupranolol exhibited negligible intrinsic agonist activity at β-ARs while acting as a full competitive antagonist across all subtypes. This unique profile may enhance its safety and efficacy in pain management .
- Preclinical Safety : S-bupranolol has been associated with fewer side effects compared to other beta-blockers, making it a promising candidate for further clinical studies aimed at pain relief .
Comparative Efficacy in Clinical Studies
A comparative analysis of this compound and propranolol reveals significant differences in their therapeutic profiles:
Drug | Efficacy | Side Effects | Notes |
---|---|---|---|
This compound | High antinociceptive effect | Minimal sedation | Effective in chronic pain models |
Propranolol | Moderate | Higher sedation risk | Commonly used for anxiety and hypertension |
A study indicated that this compound inhibited platelet aggregation more effectively than propranolol, suggesting potential applications in thrombotic conditions .
Case Studies and Observational Findings
Several case studies have examined the effects of this compound on various conditions:
- Pain Management : In patients with chronic pain syndromes, this compound administration resulted in significant pain reduction without causing sedation or ataxia at therapeutic doses.
- Cardiovascular Effects : Observations from rat models indicated that this compound could modulate heart contractility through atypical β-adrenoceptors resistant to propranolol, suggesting its utility in specific cardiac conditions .
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNZOQPUAHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022704 | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14556-46-8, 23284-25-5 | |
Record name | (±)-Bupranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupranolol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.